molecular formula C19H23NO2 B2809384 1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one CAS No. 1022311-69-8

1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one

Cat. No.: B2809384
CAS No.: 1022311-69-8
M. Wt: 297.398
InChI Key: YNLQVPBLGPMSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.398. The purity is usually 95%.
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Biological Activity

1-(2-Methoxyethyl)-6-methyl-2-(4-methylphenyl)-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole Core : The trihydroindol-4-one structure is known for its diverse biological activities.
  • Substituents : The presence of a methoxyethyl group and a 4-methylphenyl group contributes to its lipophilicity and potentially enhances its bioactivity.

Anticancer Properties

Indole derivatives are often investigated for their anticancer potential. Studies have demonstrated that certain modifications to the indole structure can lead to enhanced cytotoxicity against cancer cell lines.

  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.

Case Study

A study evaluated a structurally similar compound's effect on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Apoptosis Induction : Increased levels of caspase-3 activity were observed, confirming the induction of apoptotic pathways.

Neuroprotective Effects

Some indole derivatives have shown promise in neuroprotection through antioxidant activity. This property may be attributed to their ability to scavenge free radicals and modulate neuroinflammatory responses.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and moderate half-lives. These properties are critical for therapeutic applications.

Parameter Value
Oral Bioavailability~60%
Half-Life4-6 hours

Toxicity Profile

Preliminary toxicity assessments indicate that while some indole derivatives exhibit low toxicity at therapeutic doses, detailed toxicological studies specific to this compound are necessary to establish safety profiles.

Properties

IUPAC Name

1-(2-methoxyethyl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13-4-6-15(7-5-13)17-12-16-18(20(17)8-9-22-3)10-14(2)11-19(16)21/h4-7,12,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLQVPBLGPMSLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2CCOC)C3=CC=C(C=C3)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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